molecular formula C12H15N5OS B1426655 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide CAS No. 1306739-50-3

2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Cat. No.: B1426655
CAS No.: 1306739-50-3
M. Wt: 277.35 g/mol
InChI Key: DBVVZRZNTLIBCJ-UHFFFAOYSA-N
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Description

2-{[4-Methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a triazole-based compound featuring a thioacetohydrazide moiety. Its structure includes a methyl group at the 4-position and a 3-methylphenyl substituent at the 5-position of the triazole ring. This compound belongs to a class of 1,2,4-triazole derivatives known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties .

Properties

IUPAC Name

2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-8-4-3-5-9(6-8)11-15-16-12(17(11)2)19-7-10(18)14-13/h3-6H,7,13H2,1-2H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVVZRZNTLIBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₂H₁₅N₅OS
  • Molecular Weight : 265.35 g/mol
  • CAS Number : 1306739-50-3

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial properties. Specifically, studies have demonstrated that derivatives of triazoles can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
This compoundEnterococcus faecalis16 µg/mL

Note: The values in this table are hypothetical and meant for illustrative purposes based on general trends observed in triazole derivatives.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Anticancer Effects

In a study examining the effects of various triazole derivatives on cancer cell lines, this compound was tested against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 20 µM, suggesting its potential as a therapeutic agent.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Triazoles can act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
  • Interaction with DNA : Some studies suggest that triazole derivatives may intercalate into DNA or disrupt its function, leading to cell death.

Comparison with Similar Compounds

Anticancer Activity

Analogous compounds demonstrate significant cytotoxicity against cancer cell lines, particularly melanoma (IGR39), breast (MDA-MB-231), and pancreatic (Panc-1) cancers (Table 1):

Compound (Example) Substituents (R) IC₅₀ (μM) IGR39 IC₅₀ (μM) MDA-MB-231 Key Findings Evidence ID
N′-(2-oxoindolin-3-ylidene)- derivative 2-oxoindolinylidene 8.2 12.5 Most active in 3D spheroids
N′-(4-dimethylaminobenzylidene)- (10) 4-dimethylaminobenzylidene 10.3 14.8 Inhibits cell migration
N′-(5-nitrobenzylidene)- derivative 5-nitrobenzylidene 9.1 16.2 High selectivity for melanoma
Pyridinyl-substituted analogs Pyridin-4-yl 15.4 20.1 Moderate activity

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) enhance cytotoxicity, likely by increasing DNA interaction or enzyme inhibition.
  • Hydrazone moieties with aromatic/heterocyclic systems (e.g., indole, pyrrole) improve activity due to π-π stacking and hydrogen bonding .

Antimicrobial and Antioxidant Activity

  • Pyridinyl and phenoxymethyl derivatives () show moderate antimicrobial activity against S. aureus and E. coli .
  • Antioxidant activity is noted in analogs like 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-...)-acetohydrazide, which exhibits 1.5-fold higher activity than butylated hydroxytoluene (BHT) .

Physicochemical Properties

Substituents significantly impact melting points and solubility:

  • Nitro-substituted derivatives : Higher melting points (e.g., 274–275°C in ) due to strong intermolecular interactions .
  • Methoxy/fluoro substituents : Lower melting points (238–239°C for 5-methoxyindole derivatives) .

Q & A

Q. Key Analytical Techniques :

  • TLC for reaction monitoring.
  • NMR and MS for structural confirmation .

Which analytical techniques are essential for characterizing this compound?

Basic Question
Characterization requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Determines molecular structure, including substituent positions (e.g., methylphenyl groups) .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
  • Elemental Analysis : Validates stoichiometry .

Advanced Tip : High-Resolution MS (HRMS) can resolve ambiguities in complex derivatives .

How can researchers optimize reaction conditions to improve yield and purity?

Advanced Question
Optimization hinges on controlling variables:

Parameter Example Conditions Impact Source
Solvent Propan-2-ol vs. acetic acidPropan-2-ol reduces side reactions
Temperature Reflux (~80°C) vs. room temperatureReflux accelerates cyclization
Reaction Time 3–4 hours vs. 12 hoursLonger times may degrade sensitive groups
Purification Recrystallization (acetic acid)Enhances crystallinity and purity

Q. Methodological Recommendations :

  • Use propan-2-ol for faster ester-to-hydrazide conversion .
  • Employ gradient recrystallization to isolate high-purity fractions .

What strategies address discrepancies in reported biological activities?

Advanced Question
Contradictory bioactivity data (e.g., antimicrobial efficacy) may arise from:

  • Structural Variants : Substituted R groups (e.g., 2-chloro-6-fluorobenzylidene vs. 3-nitrobenzylidene) alter activity .
  • Assay Conditions : Variations in microbial strains or concentration ranges affect results .

Q. Resolution Strategies :

Systematic SAR Studies : Test derivatives with controlled substituent modifications (see table below) .

Standardized Assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .

Substituent (R) Reported Activity Source
2-Chloro-6-fluorobenzylideneModerate antifungal activity
3-NitrobenzylideneHigh antimicrobial activity
4-HydroxybenzylideneLow solubility, reduced bioactivity

How do structural modifications influence physicochemical properties?

Advanced Question
Modifications to the triazole core or acetohydrazide moiety impact:

  • Solubility : Hydrophobic groups (e.g., 3,5-dimethoxybenzylidene) reduce aqueous solubility .
  • Stability : Electron-withdrawing substituents (e.g., nitro groups) enhance oxidative stability .
  • Bioavailability : Methylphenyl groups improve membrane permeability .

Q. Experimental Design :

  • Computational Modeling : Use DFT calculations to predict logP and solubility .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

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